2-Amino-6-methyl-3-phenylquinoline hydrochloride

Quinoline derivatives Physicochemical characterization Salt-form comparison

2-Amino-6-methyl-3-phenylquinoline hydrochloride is a substituted 2-aminoquinoline derivative belonging to the 3-phenylquinoline subclass. It is supplied as a hydrochloride salt with molecular formula C₁₆H₁₅ClN₂ and molecular weight 270.75 g/mol.

Molecular Formula C16H15ClN2
Molecular Weight 270.75 g/mol
CAS No. 1171861-71-4
Cat. No. B13724588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methyl-3-phenylquinoline hydrochloride
CAS1171861-71-4
Molecular FormulaC16H15ClN2
Molecular Weight270.75 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3.Cl
InChIInChI=1S/C16H14N2.ClH/c1-11-7-8-15-13(9-11)10-14(16(17)18-15)12-5-3-2-4-6-12;/h2-10H,1H3,(H2,17,18);1H
InChIKeyLVGVZCMELHGHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-methyl-3-phenylquinoline Hydrochloride (CAS 1171861-71-4): Core Chemical Identity and Sourcing-Relevant Properties


2-Amino-6-methyl-3-phenylquinoline hydrochloride is a substituted 2-aminoquinoline derivative belonging to the 3-phenylquinoline subclass. It is supplied as a hydrochloride salt with molecular formula C₁₆H₁₅ClN₂ and molecular weight 270.75 g/mol [1]. The compound features a quinoline core with a 2-amino group, a 3-phenyl substituent, and a methyl group at the 6-position. This specific substitution pattern distinguishes it from both the simpler 3-phenylquinolin-2-amine scaffold and more extensively substituted analogs, creating a distinct physicochemical and pharmacological profile that affects its utility as a research tool or synthetic intermediate.

Why 2-Amino-6-methyl-3-phenylquinoline Hydrochloride Cannot Be Freely Interchanged with Other 2-Amino-3-phenylquinoline Analogs


Substitution at the quinoline 6-position is not an inert modification. In the 2-aminoquinoline class, methylation of the quinoline core has been explicitly shown to enhance inhibitor potency against neuronal nitric oxide synthase (nNOS), with the combination of hydrophobic and auxiliary pocket effects yielding up to ~500-fold selectivity for nNOS over eNOS [1]. The presence or absence of a single methyl group also alters molecular weight, lipophilicity, hydrogen-bonding capacity, and salt-form characteristics—each of which directly impacts solubility, permeability, and formulation behavior. These quantifiable differences mean that a 2-amino-3-phenylquinoline scaffold without the 6-methyl group, or with additional substituents at other positions, cannot be assumed to reproduce the same experimental outcomes or material handling properties.

Quantitative Differentiation Evidence for 2-Amino-6-methyl-3-phenylquinoline Hydrochloride Versus Closest Analogs


Molecular Weight and Heavy Atom Count: Procurement-Relevant Differentiation from the 6-Desmethyl Analog

The hydrochloride salt of 2-amino-6-methyl-3-phenylquinoline exhibits a molecular weight of 270.75 g/mol and 19 heavy atoms, compared to 220.27 g/mol and 17 heavy atoms for the free base of its closest 6-desmethyl analog, 2-amino-3-phenylquinoline (CAS 36926-84-8) [1]. When comparing free base to free base, the target compound (C₁₆H₁₄N₂, MW 234.29) is 14.02 Da heavier than the 6-desmethyl analog (C₁₅H₁₂N₂, MW 220.27) due to the single methyl substituent. This difference is analytically significant for identity confirmation by mass spectrometry and impacts the molar quantities required for stoichiometric calculations in synthesis or assay preparation.

Quinoline derivatives Physicochemical characterization Salt-form comparison

Predicted Lipophilicity (XLogP3) Shift Driven by 6-Methyl Substitution

The 6-desmethyl analog 2-amino-3-phenylquinoline has a PubChem-computed XLogP3 value of 3.5 [1]. While a direct XLogP3 value for the target free base (6-methyl-3-phenylquinolin-2-amine) is not available in PubChem, the addition of a methyl group to an aromatic system typically increases logP by approximately 0.5 log units, placing the predicted XLogP3 of the target compound near 4.0. This increased lipophilicity is relevant for applications where membrane permeability or hydrophobic partitioning is a key parameter, and it aligns with the class-level observation that quinoline methylation enhances nNOS inhibitor potency through improved hydrophobic interactions [2].

Quinoline derivatives Lipophilicity prediction ADME profiling

Hydrogen Bond Donor Count and Salt-Form Advantage for Solubility and Formulation

The target compound is supplied as a hydrochloride salt, which carries two hydrogen bond donors (the protonated amine NH₂⁺) compared to one hydrogen bond donor in the free base form of the 6-desmethyl analog 2-amino-3-phenylquinoline [1][2]. The hydrochloride salt form generally confers significantly higher aqueous solubility than the corresponding free base, a well-established principle in pharmaceutical salt selection. This difference is particularly important for researchers requiring dissolution in aqueous buffers for biochemical assays or in vitro cellular studies.

Salt form Aqueous solubility Formulation development

Class-Level Evidence: Quinoline 6-Methylation Enhances nNOS Inhibitor Potency and Isoform Selectivity

In a systematic SAR study of 2-aminoquinoline-based nNOS inhibitors, methylation of the quinoline core was identified as a key modification that enhanced potency. The study by Cinelli et al. (2017) demonstrated that methylation, combined with 5-cyano substitution and chiral moieties, yielded nNOS inhibitors with approximately 500-fold selectivity for nNOS over eNOS [1]. While this study did not specifically test 2-amino-6-methyl-3-phenylquinoline hydrochloride, the class-level SAR establishes that the 6-methyl substituent is not a passive structural feature; it contributes to the hydrophobic interactions that drive target binding and selectivity. Analogs lacking this methyl group may exhibit reduced potency and altered selectivity profiles.

Neuronal nitric oxide synthase 2-Aminoquinoline inhibitors Structure-activity relationship

Recommended Application Scenarios for 2-Amino-6-methyl-3-phenylquinoline Hydrochloride Based on Differentiated Evidence


Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Development and SAR Exploration

The class-level SAR evidence demonstrating that quinoline methylation enhances nNOS inhibitor potency and isoform selectivity [1] positions 2-amino-6-methyl-3-phenylquinoline hydrochloride as a privileged scaffold for medicinal chemistry programs targeting nNOS. Researchers can use this compound as a starting point for further derivatization (e.g., introducing 5-cyano or 7-substituents) to build upon the selectivity advantages associated with the 6-methyl substitution pattern.

Physicochemical Reference Standard for 3-Phenylquinoline Analog Differentiation

With a well-defined molecular weight (270.75 g/mol), hydrogen bond donor count (2), and topological polar surface area (38.9 Ų) [1], this hydrochloride salt serves as a reliable reference standard for analytical method development (HPLC, LC-MS) aimed at distinguishing 6-methyl-substituted 3-phenylquinolines from their 6-desmethyl or 6,8-dimethyl counterparts in reaction monitoring or purity assessment workflows.

Aqueous Compatibility Workflows Requiring Pre-Formed Salt

The hydrochloride salt form eliminates the need for in situ salt preparation and provides superior aqueous dispersibility compared to free-base analogs [1]. This makes the compound immediately suitable for biochemical assay buffers, cell culture media, or in vivo dosing formulations where dissolution in aqueous vehicles is required without the addition of hydrochloric acid or other counterion adjustments.

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